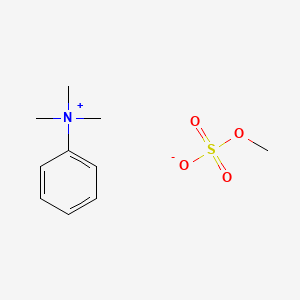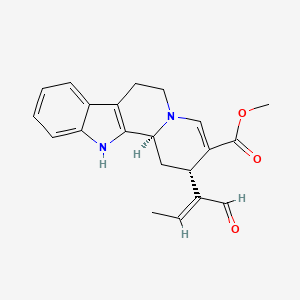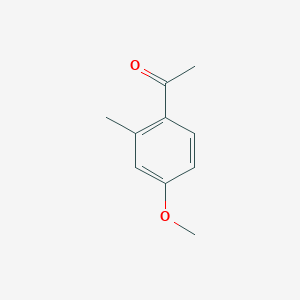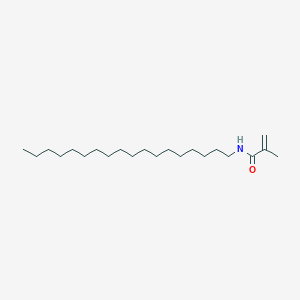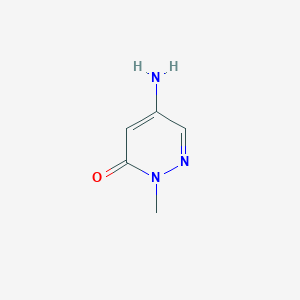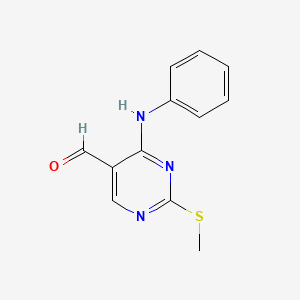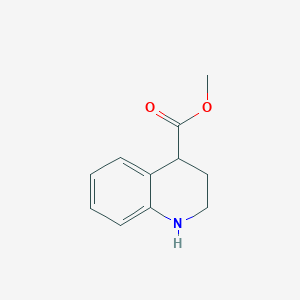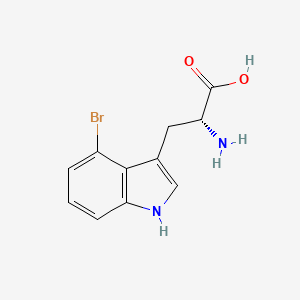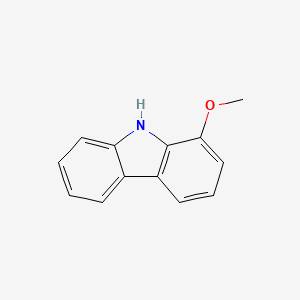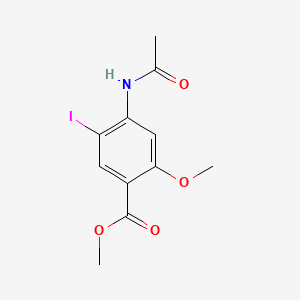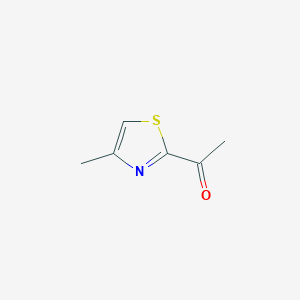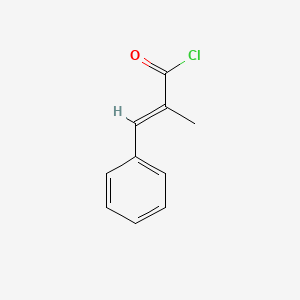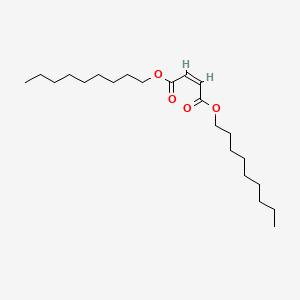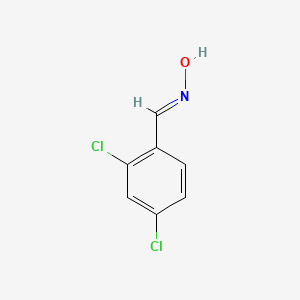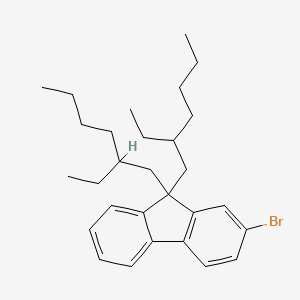
2-Bromo-9,9-bis(2-ethylhexyl)fluorene
Vue d'ensemble
Description
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a chemical compound with the molecular formula C29H41Br . It is used as an end-capping agent for poly (9,9-dialkylfluorene-2,7-diyl) derivatives in the preparation of spirobifluorene ligands and in the synthesis of altitudinal molecular motors .
Molecular Structure Analysis
The molecular structure of “2-Bromo-9,9-bis(2-ethylhexyl)fluorene” consists of a fluorene core with two bromine atoms attached to the 9th carbon atom and two 2-ethylhexyl groups attached to the 9th carbon atom .Physical And Chemical Properties Analysis
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a liquid at 20 degrees Celsius . It has a molecular weight of 469.55 . The compound has a specific gravity of 1.09 and a refractive index of 1.55 .Applications De Recherche Scientifique
Nanoparticle Fabrication
- Optical Applications : Nanoparticles derived from poly(arylene ethynylene) containing 2-Bromo-9,9-bis(2-ethylhexyl)fluorene show strong absorption in the red and near-infrared (NIR) regime, indicating potential applications in optical and electronic devices (Huber, Jung, & Mecking, 2012).
Polymer Synthesis and Tuning
- Electroluminescence and Photoluminescence : Copolymers synthesized from 2-Bromo-9,9-bis(2-ethylhexyl)fluorene exhibit variable absorption and emission characteristics, useful in electroluminescent and photoluminescent applications, indicating their potential in light-emitting devices (Cho, Hwang, Lee, Jung, & Shim, 2002).
- Optical Energy Band Gaps : The combination of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene with other monomers can effectively control the energetic position of the frontier levels of copolymers, influencing their optical energy band gaps and emission colors (Charas, Barbagallo, Morgado, & Alcácer, 2001).
Sensing and Labeling Applications
- Organic Molecule Sensing and Cell Labeling : Fluorene copolymers derived from 2-Bromo-9,9-bis(2-ethylhexyl)fluorene can self-assemble into fluorescent nanoparticles, useful in sensing organic molecules and labeling cells (Xu, Zhang, Wang, Chen, Neoh, Kang, & Fu, 2012).
Structural and Electronic Properties
- Electronics and Optoelectronics : The study of the structural and electronic properties of poly(9,9-dialkylfluorene) copolymers containing 2-Bromo-9,9-bis(2-ethylhexyl)fluorene provides insights into their conformational behavior and electronic properties, important for electronic and optoelectronic applications (Justino, Ramos, Abreu, Charas, Morgado, Scherf, Minaev, & Ågren, 2013).
Safety And Hazards
“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
2-bromo-9,9-bis(2-ethylhexyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-5-9-13-22(7-3)20-29(21-23(8-4)14-10-6-2)27-16-12-11-15-25(27)26-18-17-24(30)19-28(26)29/h11-12,15-19,22-23H,5-10,13-14,20-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWAIXIROBPNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460029 | |
| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-bis(2-ethylhexyl)fluorene | |
CAS RN |
355135-07-8 | |
| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-bis(2-ethylhexyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



